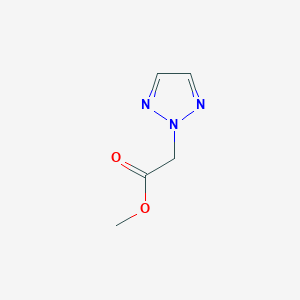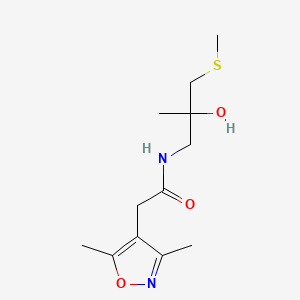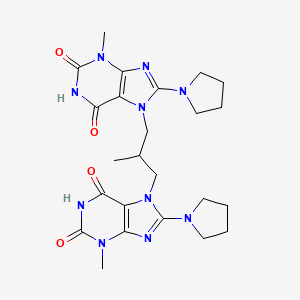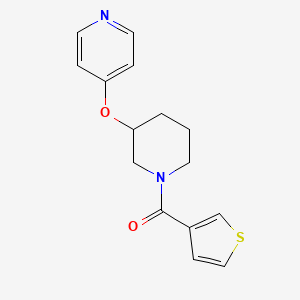
2H-1,2,3-Triazole-2-acetic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,3-Triazole is a tautomeric form of 1H-1,2,3-triazole . It is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . Triazoles are planar and aromatic, and they are highly soluble in water .
Synthesis Analysis
A short and simple synthesis of 2β-(1,2,3-Triazol-1-yl) methyl-2α-methyl-6,6-dihydropenicillin-3α-carboxylic acid diphenylmethyl ester, a key intermediate for the synthesis of tazobactam, has been described . This synthesis involves the use of Mercury (II) acetate and azobisisobutyronitrile (AIBN) to optimize the direct substitution of 1,2,3-triazole .Molecular Structure Analysis
The 1H-decoupled 13C NMR spectrum of a similar compound showed 15 resonances, which is in agreement with the proposed structure .Chemical Reactions Analysis
Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
Triazoles are planar and aromatic, and they are highly soluble in water . In aqueous solution, 1H-1,2,3-triazole tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 .Scientific Research Applications
Synthesis and Structural Characterization
Intramolecular Aliphatic Diazonium Coupling : The methyl ester of 1H-indazole-3-carboxylic acid, a compound related to "2H-1,2,3-Triazole-2-acetic acid, methyl ester," is formed via intramolecular aliphatic diazonium coupling. This process has been characterized by single-crystal X-ray diffraction, highlighting the compound's ability to crystallize as hydrogen-bonded trimers. Such studies contribute to understanding the structural basis for the reactivity and potential applications of these compounds in synthesis and materials science (Glaser et al., 1993).
Novel Triazole Derivatives : The synthesis and study of novel 1,2,4-triazolylacetic acid derivatives, which include various substituents at the triazole ring, have shown that these compounds exhibit strong acylating properties and undergo decarboxylation under certain conditions. This research opens avenues for their application in synthetic organic chemistry and potentially in the development of new materials or chemical intermediates (Khomenko et al., 2016).
Supramolecular Chemistry and Coordination
- Supramolecular Interactions of Triazoles : 1,2,3-Triazoles, including derivatives similar to "2H-1,2,3-Triazole-2-acetic acid, methyl ester," exhibit unique supramolecular interactions due to their nitrogen-rich structure. These interactions include hydrogen and halogen bonding, making triazoles versatile units for applications in supramolecular and coordination chemistry. Their diverse coordination modes enable applications in anion recognition, catalysis, and photochemistry, showcasing the broad potential of triazole-based compounds in advanced materials and chemical sensors (Schulze & Schubert, 2014).
Chemical Reactivity and Applications
- Reactivity with Acetylenic Compounds : Research involving the reaction of α,α-difluoroazides with acetylenic compounds to afford 1,2,3-triazoles demonstrates the chemical versatility and reactivity of triazole derivatives. This study not only adds to the understanding of triazole chemistry but also suggests potential applications in synthesizing novel compounds with unique properties (Lermontov et al., 2000).
Fluorescent Probes and Sensing
- Fluorescent Probe Development : An unintended result of triazole synthesis was utilized to develop a simpler, sensitive, and selective turn-on fluorescent probe, highlighting the serendipitous discoveries in chemical research that can lead to significant applications in biological sensing and imaging. This example illustrates the potential of triazole derivatives in the development of new diagnostic tools and sensors (Nehra et al., 2020).
Safety And Hazards
Future Directions
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They also have important roles in organocatalysis, agrochemicals, and materials science . Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
properties
IUPAC Name |
methyl 2-(triazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-8-6-2-3-7-8/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGXDAIRWLNULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1N=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,2,3-Triazole-2-acetic acid, methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B2537822.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)

![5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2537827.png)
![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)
![(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile](/img/structure/B2537830.png)

![N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine](/img/structure/B2537835.png)

![4-[((2Z)-3-{[(2-furylmethyl)amino]carbonyl}-6-methoxy-2H-chromen-2-ylidene)amino]benzoic acid](/img/structure/B2537838.png)
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)
![2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537840.png)
